molecular formula C4H3ClN2O2 B072767 5-Chloropyrimidine-4,6-diol CAS No. 1193-56-2

5-Chloropyrimidine-4,6-diol

Cat. No.: B072767
CAS No.: 1193-56-2
M. Wt: 146.53 g/mol
InChI Key: WWXOASYAWAXCPN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloropyrimidine-4,6-diol typically involves the chlorination of pyrimidine derivatives followed by hydroxylation. One common method includes the reaction of 5-chloropyrimidine with aqueous sodium hydroxide under controlled conditions to introduce the hydroxyl groups at the 4th and 6th positions .

Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available pyrimidine derivatives. The process generally includes chlorination, followed by selective hydroxylation, and purification steps to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions: 5-Chloropyrimidine-4,6-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Chloropyrimidine-4,6-diol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloropyrimidine-4,6-diol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

    5-Bromopyrimidine-4,6-diol: Similar structure but with a bromine atom instead of chlorine.

    5-Iodopyrimidine-4,6-diol: Contains an iodine atom at the 5th position.

    5-Fluoropyrimidine-4,6-diol: Features a fluorine atom at the 5th position.

Uniqueness: 5-Chloropyrimidine-4,6-diol is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological properties compared to its halogenated analogs. The chlorine atom’s size and electronegativity influence the compound’s behavior in chemical reactions and its interaction with biological targets .

Properties

CAS No.

1193-56-2

Molecular Formula

C4H3ClN2O2

Molecular Weight

146.53 g/mol

IUPAC Name

5-chloro-1H-pyrimidine-4,6-dione

InChI

InChI=1S/C4H3ClN2O2/c5-2-3(8)6-1-7-4(2)9/h1-2H,(H,6,7,8,9)

InChI Key

WWXOASYAWAXCPN-UHFFFAOYSA-N

SMILES

C1=NC(=C(C(=O)N1)Cl)O

Canonical SMILES

C1=NC(=O)C(C(=O)N1)Cl

1193-56-2

Origin of Product

United States

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